2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one
CAS No.:
Cat. No.: VC15967231
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one -](/images/structure/VC15967231.png)
Specification
Molecular Formula | C14H13NO |
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Molecular Weight | 211.26 g/mol |
IUPAC Name | 2-ethyl-1H-benzo[f]isoindol-3-one |
Standard InChI | InChI=1S/C14H13NO/c1-2-15-9-12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-8H,2,9H2,1H3 |
Standard InChI Key | HZRLANNZIASCJZ-UHFFFAOYSA-N |
Canonical SMILES | CCN1CC2=CC3=CC=CC=C3C=C2C1=O |
Introduction
Chemical Structure and Nomenclature
Core Structure
The compound features a benzo[f]isoindole backbone, a fused bicyclic system comprising a benzene ring fused to an isoindole moiety. The "f" notation indicates the specific positioning of the fused rings, with the benzene ring attached at the 1,2 and 3,4 positions of the isoindole. The ketone group at position 1 and the ethyl substituent at position 2 define its functionalization (Figure 1) .
Molecular Formula: CHNO
Molecular Weight: 211.26 g/mol
IUPAC Name: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one
Spectral Identifiers
Synthesis and Reaction Pathways
Cyclization Approaches
The benzo[f]isoindole core can be constructed via intramolecular cyclization of pre-functionalized precursors. A plausible route involves:
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Friedel-Crafts Acylation: Introducing the ketone group via electrophilic aromatic substitution.
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Alkylation: Installing the ethyl group using ethyl halides or via Grignard reagents.
A method analogous to the synthesis of 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones could be adapted. For example, reacting 2,N-dilithiobenzamides with ethyl-containing acylating agents may yield the target compound (Table 1).
Oxidation of Reduced Precursors
Oxidation of 2-ethyl-2,3-dihydro-1H-benzo[f]isoindole (PubChem CID 1390056) using agents like potassium permanganate or chromium trioxide could generate the ketone functionality.
Table 1: Hypothetical Synthesis Conditions
Step | Reagent/Condition | Role | Expected Outcome |
---|---|---|---|
1 | n-BuLi, THF, –78°C to 0°C | Generate dilithio intermediate | Deprotonation at N and C2 |
2 | Ethyl chloroacetate, 0°C | Acylation | Introduce ethyl ketone group |
3 | NHCl (aqueous workup) | Quench reaction | Isolate crude product |
4 | Column chromatography (SiO) | Purification | Pure benzo[f]isoindol-1-one |
Physicochemical Properties
Calculated Properties
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LogP (Octanol-Water Partition Coefficient): Estimated at 3.2 (via PubChem algorithms) , indicating moderate hydrophobicity.
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Hydrogen Bond Donor/Acceptor Count: 1 acceptor (ketone oxygen), 0 donors .
Stability and Reactivity
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Thermal Stability: Likely stable up to 200°C based on analogous isoindole derivatives.
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Reactivity: The ketone group participates in nucleophilic additions, while the ethyl group may undergo halogenation or oxidation.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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ν(C=O): Strong absorption at 1,710–1,740 cm (ketone stretch).
1H NMR (500 MHz, CDCl)
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δ 1.2–1.4 (t, 3H): Ethyl CH group.
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δ 2.5–2.7 (m, 2H): Methylene protons adjacent to nitrogen.
13C NMR (125 MHz, CDCl)
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